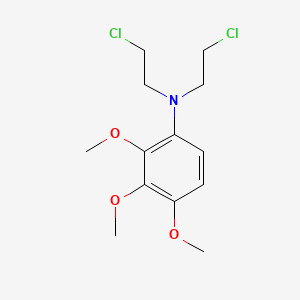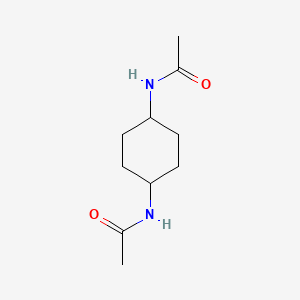
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a methoxyphenyl group and a dimethyl-oxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate typically involves the esterification of 4-methoxybenzyl alcohol with 2,2-dimethyl-3-oxopropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: (4-Methoxyphenyl)methyl 2,2-dimethyl-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)acetic acid: Similar structure but lacks the ester group.
(4-Methoxyphenyl)methanol: Similar structure but lacks the oxopropanoate moiety.
(4-Methoxyphenyl)propanoic acid: Similar structure but has a propanoic acid group instead of the ester.
Uniqueness
(4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate is unique due to the presence of both the methoxyphenyl and dimethyl-oxopropanoate groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,9-14)12(15)17-8-10-4-6-11(16-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
FADVUKQHQHCPTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=O)C(=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
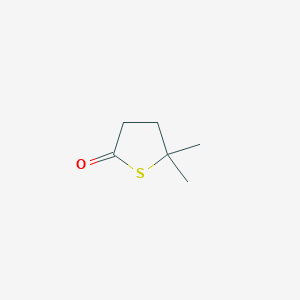
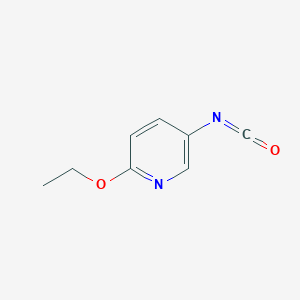

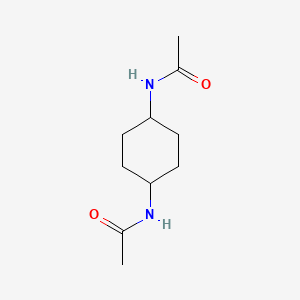

![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)


